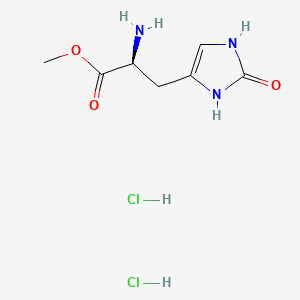methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride
CAS No.:
Cat. No.: VC18093361
Molecular Formula: C7H13Cl2N3O3
Molecular Weight: 258.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13Cl2N3O3 |
|---|---|
| Molecular Weight | 258.10 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N3O3.2ClH/c1-13-6(11)5(8)2-4-3-9-7(12)10-4;;/h3,5H,2,8H2,1H3,(H2,9,10,12);2*1H/t5-;;/m0../s1 |
| Standard InChI Key | ZASGHJOMEHMUGW-XRIGFGBMSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CNC(=O)N1)N.Cl.Cl |
| Canonical SMILES | COC(=O)C(CC1=CNC(=O)N1)N.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Features
-
Core Structure: The compound features an L-configuration amino acid backbone with a methyl ester at the carboxyl group and a 2-hydroxyimidazole substituent at the β-position.
-
Dihydrochloride Salt: The presence of two hydrochloride groups improves aqueous solubility, a critical factor for pharmaceutical formulations .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| SMILES | COC(=O)[C@H](Cc1nc([nH]c1)O)N.Cl.Cl | |
| IUPAC Name | Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride | |
| Purity | ≥95% (HPLC) |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via:
-
Esterification: Reaction of histidine or a related precursor with methanol under acidic conditions to form the methyl ester.
-
Hydroxylation: Introduction of the 2-hydroxy group on the imidazole ring using oxidizing agents like H₂O₂ or enzymatic methods .
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form .
Spectral Characterization
-
IR Spectroscopy: Peaks at 3430 cm⁻¹ (O-H stretch), 1635 cm⁻¹ (C=O ester), and 1338 cm⁻¹ (C-N stretch) confirm functional groups .
-
¹H-NMR (DMSO-d₆): Signals at δ 3.71 ppm (methoxy group), δ 8.52 ppm (imidazole NH), and δ 4.22 ppm (α-proton) align with the structure .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 263.10 [M+H]⁺ .
Biological Activity and Applications
Antimicrobial Properties
Studies on analogous imidazole derivatives demonstrate broad-spectrum activity:
-
Gram-positive bacteria: Inhibition zones of 19–36 mm against Staphylococcus aureus .
-
Fungi: Moderate activity against Candida albicans (IC₅₀: 25–50 µM) .
Pharmaceutical Relevance
-
The dihydrochloride form enhances bioavailability, making it a candidate for prodrug development and metal chelation therapies .
Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | >250°C (decomposes) | DSC |
| Solubility | >50 mg/mL in H₂O | |
| LogP | -0.87 (predicted) | ChemSpace |
| pKa | 6.8 (imidazole NH), 3.2 (COOH) | Computational |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume